N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
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Overview
Description
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide typically involves a multi-step process. The initial step often includes the bromination of a phenol derivative to introduce bromine atoms at specific positions. This is followed by the formation of a Schiff base through the condensation of the brominated phenol with an appropriate amine. The final step involves the reaction of the Schiff base with a thiophene derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines.
Scientific Research Applications
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of bromine and thiophene groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
- **N-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide
Uniqueness
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide is unique due to the presence of bromine atoms, which confer distinct chemical properties such as increased reactivity and binding affinity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2N3O3S/c1-9(13-3-2-4-24-13)20-23-8-14(21)19-18-7-10-5-11(16)6-12(17)15(10)22/h2-7,22H,8H2,1H3,(H,19,21)/b18-7+,20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNXZSFNVAGNNF-ISUCCWLISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=C(C(=CC(=C1)Br)Br)O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)N/N=C/C1=C(C(=CC(=C1)Br)Br)O)/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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